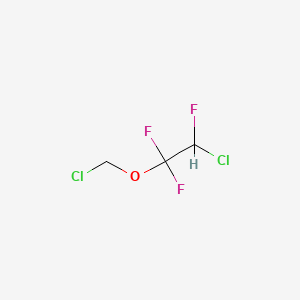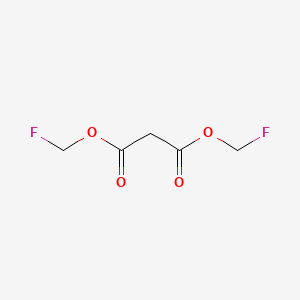
Methylene bisfluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylene bisfluoroacetate is an organic compound with the chemical formula C5H4F2O4 It is a derivative of fluoroacetic acid and is characterized by the presence of two fluoroacetate groups connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylene bisfluoroacetate can be synthesized through several methods. One common approach involves the reaction of fluoroacetic acid with formaldehyde under acidic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield this compound. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of fluoroacetic acid and formaldehyde to the reactor, where the reaction takes place under controlled temperature and pressure. The product is then purified using distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methylene bisfluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoroacetic acid and formaldehyde.
Reduction: It can be reduced to form methylene bisfluoroalcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually carried out in an inert solvent like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions. The reaction conditions vary depending on the nucleophile used.
Major Products
Oxidation: Fluoroacetic acid and formaldehyde.
Reduction: Methylene bisfluoroalcohol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methylene bisfluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential use as a biochemical probe to investigate metabolic pathways involving fluoroacetate.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of methylene bisfluoroacetate involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit aconitase, an enzyme involved in the citric acid cycle. This inhibition leads to the accumulation of fluoroacetate, which is toxic to cells. The compound’s effects are mediated through its ability to interfere with cellular respiration and energy production.
Comparaison Avec Des Composés Similaires
Methylene bisfluoroacetate can be compared with other similar compounds, such as:
Fluoroacetic acid: Both compounds contain fluoroacetate groups, but this compound has two such groups connected by a methylene bridge, making it more complex.
Methylene bis(trifluoroacetate): This compound has trifluoroacetate groups instead of fluoroacetate groups, which can lead to different reactivity and applications.
Sodium fluoroacetate: This is a simple salt of fluoroacetic acid and is commonly used as a pesticide. This compound, being an ester, has different chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to explore its applications and mechanisms of action, highlighting its importance in scientific and industrial contexts.
Propriétés
Numéro CAS |
63917-08-8 |
|---|---|
Formule moléculaire |
C5H6F2O4 |
Poids moléculaire |
168.10 g/mol |
Nom IUPAC |
bis(fluoromethyl) propanedioate |
InChI |
InChI=1S/C5H6F2O4/c6-2-10-4(8)1-5(9)11-3-7/h1-3H2 |
Clé InChI |
JVHROOASFGOKFF-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)OCF)C(=O)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


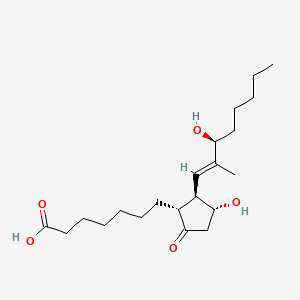
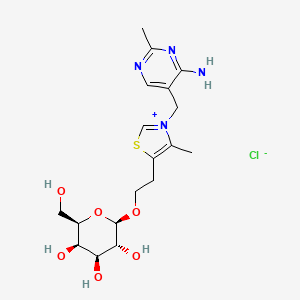


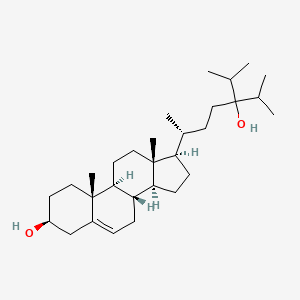
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
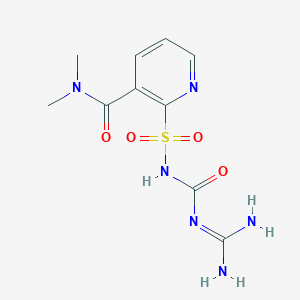
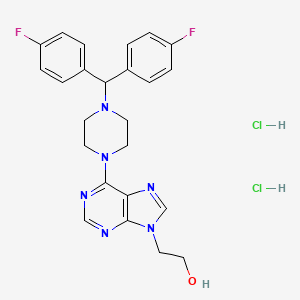
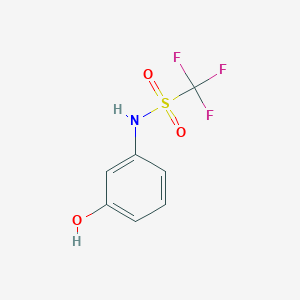
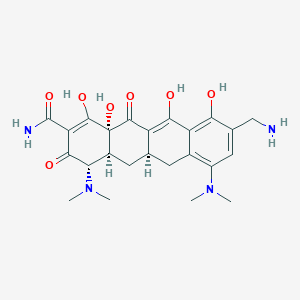
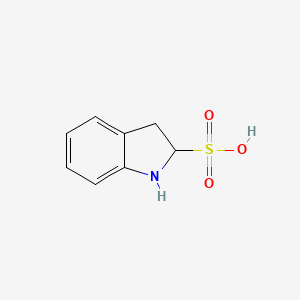
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
![(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide](/img/structure/B13422851.png)
